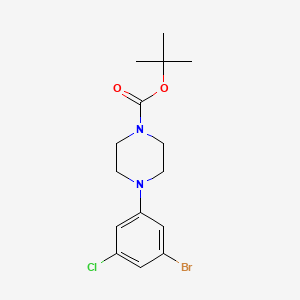

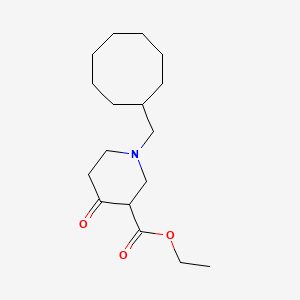

![molecular formula C22H19NO6S B2807222 {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid CAS No. 864839-74-7](/img/structure/B2807222.png)

{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid” belongs to the class of organic compounds known as alpha amino acids and derivatives . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

The molecular structure of “{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid” is C22H19NO6S with an average mass of 425.454 Da and a monoisotopic mass of 425.093292 Da .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, in a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .科学的研究の応用

Chemical Synthesis and Derivatives

- This compound is utilized in the synthesis of various chemical derivatives. For example, the synthesis of thiazolidin-4-ones based on chromen-yl acetic acid, which involves reactions with various compounds to yield a series of Schiff’s bases and acetamides, underlining its versatility in chemical synthesis (Čačić et al., 2009).

Antibacterial Applications

- Derivatives of chromen-2-one, a related compound, have demonstrated significant antibacterial activity. This suggests potential applications of similar compounds like {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid in developing antibacterial agents (Behrami & Dobroshi, 2019).

Antimicrobial Activity

- The compound's derivatives have been synthesized and assessed for their antimicrobial properties. This highlights its importance in the field of antimicrobial research and potential in creating new antimicrobial agents (Čačić et al., 2006).

Novel Derivative Synthesis

- Novel derivatives involving chromen-3-yl, a structurally related compound, have been synthesized, indicating the potential of {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid in contributing to the synthesis of new chemical entities (Shah et al., 2016).

Fluorescence Properties

- Related compounds demonstrate unique fluorescence properties, suggesting possible applications of {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid in the development of fluorescent sensors or markers (Rui-j, 2013).

Antibacterial Evaluation

- Compounds synthesized from related chemical structures have been tested for antibacterial properties, indicating the potential for {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid in antibacterial research (Velpula et al., 2015).

作用機序

While the specific mechanism of action for “{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit a broad spectrum of pharmaceutical activity profile viz, antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and antiinflammatory .

将来の方向性

The future directions in the research of benzothiazole derivatives could involve exploring their potential as therapeutic agents against various diseases. The synthesis of new benzothiazole derivatives and their in vitro and in vivo activity could be investigated further . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could be another area of future research .

特性

IUPAC Name |

2-[[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propylchromen-2-yl]methoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO6S/c1-2-5-12-8-13-16(9-15(12)24)29-17(10-28-11-19(25)26)20(21(13)27)22-23-14-6-3-4-7-18(14)30-22/h3-4,6-9,24H,2,5,10-11H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICRAZJGPNUXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)COCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

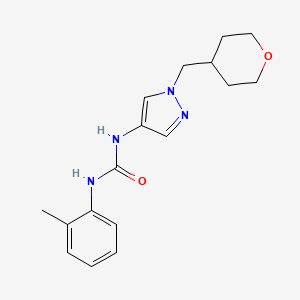

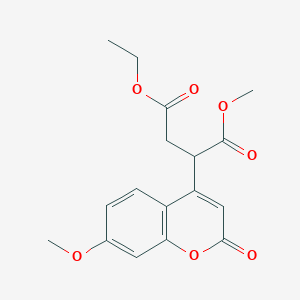

![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2807140.png)

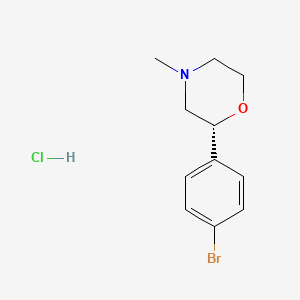

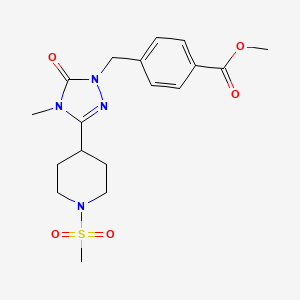

![2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide](/img/structure/B2807151.png)

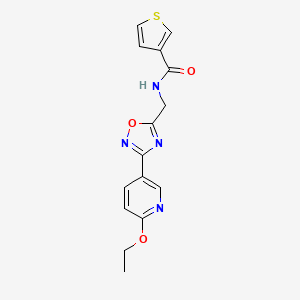

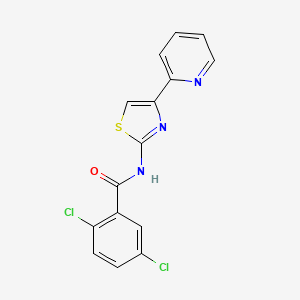

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2807155.png)

![(1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde](/img/structure/B2807157.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2807161.png)